3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt
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Overview
Description
3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt: is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt typically involves the following steps:
Diazotization: The process begins with the diazotization of 1-amino-2-naphthol-4-sulfonic acid. This involves treating the compound with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium. This step forms the azo bond (-N=N-) between the two aromatic rings.
Salt Formation: The final step involves the addition of barium and calcium salts to form the barium calcium salt of the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The azo group (-N=N-) can be reduced to form amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite is frequently used for the reduction of azo groups.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt: has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vivid color.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group (-N=N-), which can interact with various molecular targets. The vivid color of the compound is due to the extensive conjugation of the aromatic rings and the azo group, which allows it to absorb visible light. In biological systems, the compound can bind to proteins and other biomolecules, altering their function and providing a means for visualization in staining techniques.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid tissues.
Sudan III: Employed in the staining of lipids.
Uniqueness
3-Hydroxy-4-((1-sulpho-2-naphthyl)azo)-2-naphthoic acid, barium calcium salt: is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. The presence of both barium and calcium salts enhances its stability and solubility in various solvents, making it particularly useful in industrial applications.
Properties
CAS No. |
85005-87-4 |
---|---|
Molecular Formula |
C42H24BaCaN4O12S2 |
Molecular Weight |
1018.2 g/mol |
IUPAC Name |
calcium;barium(2+);2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/2C21H14N2O6S.Ba.Ca/c2*24-19-16(21(25)26)11-13-6-2-3-7-14(13)18(19)23-22-17-10-9-12-5-1-4-8-15(12)20(17)30(27,28)29;;/h2*1-11,24H,(H,25,26)(H,27,28,29);;/q;;2*+2/p-4 |
InChI Key |
IDNWAVOMYDSWIK-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-].[Ca+2].[Ba+2] |
Origin of Product |
United States |
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